N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide
CAS No.: 306980-89-2
Cat. No.: VC6800924
Molecular Formula: C15H12N2OS
Molecular Weight: 268.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306980-89-2 |
|---|---|
| Molecular Formula | C15H12N2OS |
| Molecular Weight | 268.33 |
| IUPAC Name | N-(3-cyano-4-methylsulfanylphenyl)benzamide |
| Standard InChI | InChI=1S/C15H12N2OS/c1-19-14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
| Standard InChI Key | JEPBCIPFYZTCEU-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N |
Introduction
N-[3-Cyano-4-(methylsulfanyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by its molecular formula CHNOS, which indicates the presence of a benzamide core with a cyano and methylsulfanyl substituent on the phenyl ring. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry.
Synthesis and Preparation
The synthesis of N-[3-Cyano-4-(methylsulfanyl)phenyl]benzamide typically involves the reaction of a benzoyl chloride with an amine containing the cyano and methylsulfanyl substituents. This reaction is often carried out in the presence of a base to facilitate the formation of the amide bond. The specific conditions and reagents may vary depending on the desired yield and purity of the product.
Potential Applications
While specific applications of N-[3-Cyano-4-(methylsulfanyl)phenyl]benzamide are not well-documented, compounds with similar structures have been explored for their biological activities, such as anti-inflammatory or anticancer properties. The presence of the cyano group can contribute to the compound's reactivity and potential biological activity, while the methylsulfanyl group may influence its solubility and metabolic stability.
Research Findings and Future Directions
Research on benzamide derivatives has shown promising results in various therapeutic areas, including inflammation and cancer. For instance, compounds like N-cyano sulfoximineurea derivatives have been identified as potent NLRP3 inflammasome inhibitors, which could lead to new treatments for inflammatory diseases . Similarly, other benzamide derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cell lines .
Given the lack of specific data on N-[3-Cyano-4-(methylsulfanyl)phenyl]benzamide, further research is needed to explore its properties and potential applications fully. This could involve in vitro and in vivo studies to assess its biological activity and pharmacokinetic profile.
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